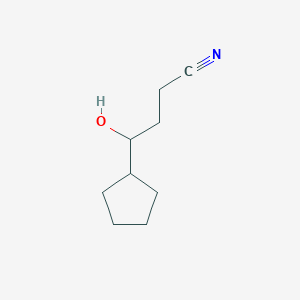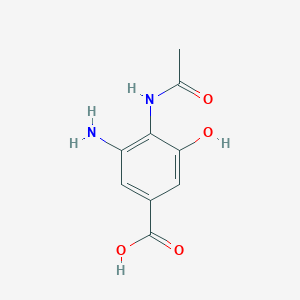
Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid is a specialized compound used in various fields of scientific research. It is a derivative of butyric acid, featuring a benzothienyl group and an amino group, which are protected by a tert-butyloxycarbonyl (Boc) group. This compound is particularly significant in peptide synthesis and biochemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Benzothienyl Group: The benzothienyl group is introduced through a series of reactions involving thiophene derivatives.
Coupling Reactions: The protected amino acid is then coupled with the benzothienyl group under specific conditions to form the final product.
Industrial Production Methods
Industrial production of Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothienyl group to a more saturated form.
Substitution: The amino group can participate in substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Substitution Reactions: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid has a wide range of applications in scientific research:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides.
Biochemical Research: The compound is used to study protein interactions and enzyme mechanisms.
Medicinal Chemistry: It is involved in the development of peptidomimetic drugs that mimic natural peptides.
Industrial Applications: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing selective modifications. Upon deprotection, the amino group can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Boc-3-benzothienyl-L-alanine
- Fmoc-3-benzothienyl-D-alanine
- 3-Benzothienyl-D-alanine
Uniqueness
Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid is unique due to its specific structural configuration and the presence of the Boc-protected amino group. This makes it particularly useful in selective peptide synthesis and biochemical studies, where controlled reactions are essential.
Properties
IUPAC Name |
(3R)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUFHPBCNHYEPJ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)








